molecular formula C14H13N3O2 B14203576 Ethyl 2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole-6-carboxylate CAS No. 827316-65-4

Ethyl 2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole-6-carboxylate

Katalognummer: B14203576
CAS-Nummer: 827316-65-4
Molekulargewicht: 255.27 g/mol
InChI-Schlüssel: WQCULDMOBXVVCT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole-6-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound features both an indole and a pyrazole ring, which are known for their significant roles in medicinal chemistry due to their diverse biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole-6-carboxylate typically involves the condensation of an indole derivative with a pyrazole precursor. One common method includes the reaction of ethyl indole-6-carboxylate with hydrazine hydrate to form the pyrazole ring. The reaction is usually carried out in the presence of a catalyst such as acetic acid under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-pressure reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, acids, and bases are typically employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole-6-carboxylate has several scientific research applications:

Wirkmechanismus

The mechanism of action of Ethyl 2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole-6-carboxylate can be compared with other similar compounds such as:

These compounds share structural similarities but differ in their specific substituents and biological activities

Eigenschaften

CAS-Nummer

827316-65-4

Molekularformel

C14H13N3O2

Molekulargewicht

255.27 g/mol

IUPAC-Name

ethyl 2-(1H-pyrazol-5-yl)-1H-indole-6-carboxylate

InChI

InChI=1S/C14H13N3O2/c1-2-19-14(18)10-4-3-9-7-13(16-12(9)8-10)11-5-6-15-17-11/h3-8,16H,2H2,1H3,(H,15,17)

InChI-Schlüssel

WQCULDMOBXVVCT-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=CC2=C(C=C1)C=C(N2)C3=CC=NN3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.